molecular formula C18H17ClN4O B2687481 1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 890646-00-1

1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2687481
CAS No.: 890646-00-1
M. Wt: 340.81
InChI Key: QXBHHNFGCQOTNV-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the 1,2,3-triazole carboxamide family, which is recognized for its diverse potential in scientific research . This compound features a triazole ring, a five-membered heterocycle known to contribute to significant biological activity, and is substituted with chloro and methyl groups on its phenyl rings to fine-tune its physicochemical properties, such as lipophilicity and metabolic stability . Researchers are particularly interested in triazole carboxamides for their role in developing potent and selective inhibitors of the Pregnane X Receptor (PXR), a nuclear receptor that regulates drug metabolism genes . While the specific mechanism of action for this compound requires further investigation, structurally similar analogs have been identified as low-nanomolar inverse agonists and antagonists of PXR . By potentially inhibiting PXR, this class of compounds can be used as chemical probes to study drug-drug interactions and to improve the efficacy of co-administered therapeutics . Beyond PXR research, triazole derivatives are widely explored in medicinal chemistry for their antimicrobial and antifungal properties, making this compound a versatile building block for developing new bioactive agents . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-11-8-9-14(10-15(11)19)23-13(3)17(21-22-23)18(24)20-16-7-5-4-6-12(16)2/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBHHNFGCQOTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with 2-methylphenyl hydrazine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reactors. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Triazole Core

Position 1 Substituents
  • 3-Chloro-4-methylphenyl (Target Compound): The chlorine atom enhances electron-withdrawing effects, while the methyl group contributes steric hindrance. This combination may improve binding affinity in hydrophobic pockets .
  • Biphenyl or Naphthyl Groups (): Compounds like 1-([1,1’-biphenyl]-2-yl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3k) feature extended aromatic systems, which may enhance π-π stacking but reduce solubility .
  • Benzodioxole or Methoxybenzyl Groups (): These substituents introduce oxygen atoms, improving polarity and hydrogen-bonding capacity compared to the chloro-methylphenyl group .
Position 4 Carboxamide Groups
  • Quinolin-2-yl (): Electron-deficient aromatic systems like quinoline may enhance interactions with charged residues in enzymatic active sites .
  • 4-Fluorophenyl (): The fluorine atom in 1-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide increases electronegativity and may influence metabolic pathways via resistance to oxidation .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Substituents Reference
Target Compound C₁₈H₁₇ClN₄O 340.81 4.3 59.8 3-Chloro-4-methylphenyl, 2-methylphenyl
1-(4-Fluorophenyl)-5-methyl analog C₁₇H₁₅FN₄O 310.33 2.89 49.5 4-Fluorophenyl, 2-methylphenyl
1-(4-Methylphenyl)-5-methyl analog C₁₇H₁₇N₄O 293.35 3.7* ~60 4-Methylphenyl, varied N-substituents
1-(Biphenyl-2-yl)-5-methyl analog (3k) C₂₅H₂₁N₅O 407.47 5.1* ~70 Biphenyl, quinolin-2-yl

*Estimated values based on structural similarity.

  • Hydrogen-Bonding Capacity : Compounds with oxygen-rich substituents (e.g., benzodioxole in ) exhibit higher polar surface areas, favoring solubility and target engagement in hydrophilic environments .

Biological Activity

1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, commonly referred to as a triazole derivative, is a synthetic organic compound known for its diverse biological activities. Triazoles have gained significant attention in medicinal chemistry due to their potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

This compound belongs to the class of triazole derivatives, characterized by a five-membered ring containing three nitrogen atoms. Its molecular formula is C18H17ClN4OC_{18}H_{17}ClN_4O with a molecular weight of approximately 356.8 g/mol. The synthesis involves the reaction of 3-chloro-4-methylphenyl isocyanate with 2-methylphenyl hydrazine under controlled conditions, typically in organic solvents like ethanol or methanol.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is believed to inhibit specific enzymes and receptors involved in microbial cell wall synthesis, which contributes to its antimicrobial properties. Additionally, its mechanism may involve modulation of apoptotic pathways in cancer cells, leading to decreased cell proliferation and increased apoptosis .

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial effects. Research indicates that 1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits significant antibacterial activity against various strains. For example, studies have shown that triazole compounds can effectively inhibit the growth of both gram-positive and gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that it possesses cytotoxic effects against multiple cancer cell lines. Notably, it showed an IC50 value of approximately 0.43 µM against HCT116 colon cancer cells, indicating a potent antiproliferative effect . The compound's ability to induce apoptosis was confirmed through assays measuring the expression levels of apoptotic markers and cell migration capabilities.

Table: Summary of Biological Activities

Activity Target IC50 Value Reference
AntimicrobialVarious bacterial strainsVaries
AnticancerHCT116 (colon cancer)0.43 µM
Apoptosis InductionCancer cell linesN/A

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Anticancer Efficacy : A study involving various triazole derivatives demonstrated that modifications in their chemical structure significantly influenced their anticancer activity. The introduction of specific substituents enhanced their potency against resistant cancer cell lines .
  • Combination Therapies : Research has shown that combining triazole derivatives with traditional chemotherapy agents can lead to synergistic effects, enhancing overall therapeutic efficacy while minimizing side effects .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of triazole-carboxamide derivatives typically involves a multi-step protocol:

Condensation : React 3-chloro-4-methylaniline with 2-methylphenyl isocyanide to form an intermediate carboximidoyl chloride.

Azide Cyclization : Treat the intermediate with sodium azide under controlled temperature (60–80°C) to induce 1,2,3-triazole ring formation via Huisgen cycloaddition .

Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the product.

Q. Optimization Strategies :

  • Apply Design of Experiments (DOE) to evaluate factors like reaction time, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical parameters affecting yield .
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. How should researchers address low aqueous solubility during in vitro assays?

Methodological Answer: Low solubility is a common limitation for hydrophobic triazole derivatives. Mitigation strategies include:

  • Co-solvent Systems : Use DMSO (≤1% v/v) with PBS buffer, ensuring solvent controls to rule out cytotoxicity .
  • Surfactant-Assisted Dispersion : Incorporate poloxamers (e.g., Pluronic F-68) to enhance colloidal stability.
  • Structural Modification : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions while preserving bioactivity. Empirical testing via LogP calculations (e.g., using MarvinSketch) can guide modifications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for target binding?

Methodological Answer:

Derivative Synthesis : Prepare analogs with systematic substitutions (e.g., halogen replacement, methyl group removal) .

Bioactivity Screening : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays or SPR.

Computational Docking : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to map interactions between substituents and binding pockets. For example, the 3-chloro group may engage in hydrophobic interactions, while the carboxamide moiety hydrogen-bonds with catalytic residues .

Q. Data Interpretation :

  • Correlate IC₅₀ values with substituent electronegativity and steric bulk.
  • Use heatmaps to visualize substituent contributions to activity .

Q. What computational methods predict binding affinity and stability for this compound?

Methodological Answer:

Molecular Dynamics (MD) Simulations :

  • Simulate ligand-protein complexes (e.g., in GROMACS) over 100 ns to assess conformational stability.
  • Calculate binding free energy via MM-PBSA/GBSA methods .

Quantum Mechanical (QM) Studies :

  • Optimize ligand geometry at the DFT/B3LYP level (Gaussian 16) to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Pharmacophore Modeling :

  • Generate 3D pharmacophores (e.g., using Phase) to prioritize analogs with optimal steric and electronic features .

Q. How can researchers resolve discrepancies in bioactivity data across studies?

Methodological Answer:

Assay Validation :

  • Ensure consistency in assay conditions (pH, temperature, enzyme lot).
  • Include positive controls (e.g., staurosporine for kinase assays) .

Orthogonal Assays :

  • Confirm activity using complementary methods (e.g., Western blot for kinase inhibition alongside enzymatic assays).

Purity Analysis :

  • Characterize compounds via HPLC (≥95% purity) and LC-MS to rule out degradation products .

Meta-Analysis :

  • Apply statistical tools (e.g., mixed-effects models) to account for inter-lab variability in published datasets .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

Methodological Answer:

Prodrug Design :

  • Mask the carboxamide group as an ester prodrug to enhance oral bioavailability .

Microsomal Stability Testing :

  • Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .

Lipid Nanoparticle Encapsulation :

  • Use microfluidics to prepare LNP formulations for improved plasma half-life .

Key Challenges and Future Directions

  • Crystallography : Obtain X-ray diffraction data to resolve conformational flexibility in the triazole ring .
  • Target Deconvolution : Use chemoproteomics (e.g., affinity-based pull-down) to identify off-target interactions .
  • Reaction Design : Implement machine learning (ICReDD framework) to predict optimal cycloaddition conditions .

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